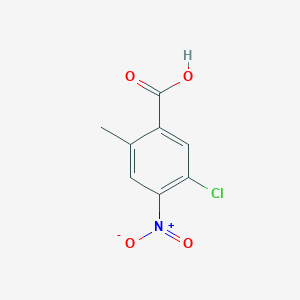

5-Chloro-2-methyl-4-nitrobenzoic acid

Description

5-Chloro-2-methyl-4-nitrobenzoic acid (CAS: 476660-41-0) is a substituted benzoic acid derivative characterized by a chlorine atom at the 5-position, a methyl group at the 2-position, and a nitro group at the 4-position of the aromatic ring. Its molecular formula is C₈H₆ClNO₄, with a molecular weight of 215.59 g/mol. The compound is commercially available in high purity (≥97%) and is utilized in organic synthesis and pharmaceutical research . The methyl and nitro substituents influence its electronic properties, solubility, and reactivity, making it a versatile intermediate for synthesizing heterocycles or bioactive molecules.

Properties

IUPAC Name |

5-chloro-2-methyl-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c1-4-2-7(10(13)14)6(9)3-5(4)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBONDNSCEDDWDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Nitro compounds, in general, are known to interact with various biological targets due to their polar nature.

Mode of Action

The exact mode of action of 5-Chloro-2-methyl-4-nitrobenzoic acid is not well-documented. Nitro compounds, like 5-Chloro-2-methyl-4-nitrobenzoic acid, are known to undergo various chemical reactions. For instance, they can react with hydroxylamine to form oximes or hydrazine to form hydrazones.

Biochemical Pathways

Nitro compounds can be involved in various reactions, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines.

Biochemical Analysis

Biochemical Properties

It is known that nitro compounds, such as 5-Chloro-2-methyl-4-nitrobenzoic acid, can participate in various biochemical reactions due to the presence of the nitro group. The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the compound.

Biological Activity

5-Chloro-2-methyl-4-nitrobenzoic acid (C_8H_7ClN_2O_4) is an organic compound belonging to the benzoic acid family, which has garnered attention for its diverse biological activities. This article explores the biological activity of 5-chloro-2-methyl-4-nitrobenzoic acid, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

5-Chloro-2-methyl-4-nitrobenzoic acid can be synthesized through various methods, typically involving nitration and chlorination of benzoic acid derivatives. The compound's structure can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Table 1: Synthesis Overview

| Step | Reaction Type | Reactants | Products |

|---|---|---|---|

| 1 | Nitration | 2-Methylbenzoic acid, HNO3 | 5-Nitro-2-methylbenzoic acid |

| 2 | Chlorination | 5-Nitro-2-methylbenzoic acid, SOCl2 | 5-Chloro-2-methyl-4-nitrobenzoic acid |

Antitumor Activity

Recent studies have shown that 5-chloro-2-methyl-4-nitrobenzoic acid exhibits significant antitumor properties. In vitro assays demonstrated that the compound induced apoptosis in various cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer) cells. The mechanism appears to involve the inhibition of cell proliferation and induction of apoptotic pathways.

Case Study: Apoptosis Induction

In a study assessing the cytotoxic effects of the compound on A549 and Caco-2 cells, concentrations ranging from 5 to 60 µM were tested. The results indicated a dose-dependent suppression of cell viability:

- A549 Cells : At 60 µM, cell viability was reduced by approximately 47%.

- Caco-2 Cells : At 20 µM, a suppression rate of about 72% was observed.

The IC50 values were determined to be 8.82 µM for A549 cells and significantly lower for Caco-2 cells at 0.00053 µM, indicating a potent effect against colon cancer cells .

Antibacterial Properties

The compound also displays antibacterial activity against various strains of bacteria. Studies have indicated that it inhibits the growth of both Gram-positive and Gram-negative bacteria, potentially making it useful in developing new antibacterial agents.

Table 2: Antibacterial Activity

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The biological activity of 5-chloro-2-methyl-4-nitrobenzoic acid is attributed to its ability to interact with cellular components:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.

- Cell Cycle Arrest : It causes G1 phase arrest in cancer cells, inhibiting their proliferation.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels contribute to oxidative stress, facilitating apoptosis.

Research Findings

In a comparative study with other benzoic acid derivatives, it was found that the introduction of chlorine and nitro groups significantly enhanced the antitumor efficacy compared to non-substituted analogs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 5-chloro-2-methyl-4-nitrobenzoic acid, highlighting differences in substituents, physical properties, and applications:

Key Comparative Analysis

Substituent Effects on Reactivity The methyl group in 5-chloro-2-methyl-4-nitrobenzoic acid enhances steric hindrance compared to non-methylated analogs like 5-chloro-2-nitrobenzoic acid. This may reduce reactivity in nucleophilic substitution but stabilize intermediates in cyclization reactions . Fluorine substitution (e.g., in 4-chloro-2-fluoro-5-nitrobenzoic acid) increases electrophilicity due to fluorine’s electron-withdrawing effect, facilitating reactions with amines or thiols in heterocycle synthesis .

Solubility and Physicochemical Properties

- The ester derivative (Methyl 2-chloro-5-methyl-4-nitrobenzoate) exhibits higher lipophilicity than its carboxylic acid counterpart, making it more suitable for lipid-based drug formulations .

- Nitro group position : 5-nitro-2-chlorobenzoic acid (nitro at 5-position) shows distinct hydrogen-bonding patterns compared to 4-nitro isomers, affecting crystallization and solubility in polar solvents .

Applications in Drug Discovery 5-Chloro-2-methyl-4-nitrobenzoic acid’s methyl group may improve metabolic stability in drug candidates compared to non-methylated analogs . 4-Chloro-2-fluoro-5-nitrobenzoic acid is a key intermediate for synthesizing benzodiazepinediones and quinoxalinones, classes with anxiolytic and anticancer activities . 5-Nitro-2-chlorobenzoic acid derivatives, such as butafenacil (herbicide) and dapagliflozin (antidiabetic), highlight the pharmacological versatility of nitrobenzoic acids .

Synthetic Limitations

- The methyl group in 5-chloro-2-methyl-4-nitrobenzoic acid complicates regioselective functionalization, requiring optimized reaction conditions compared to simpler analogs .

- Fluorinated analogs (e.g., 4-chloro-2-fluoro-5-nitrobenzoic acid) face challenges in purification due to their high reactivity and propensity for byproduct formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.